Product packaging for 3-Iodo-1,8-naphthyridin-4-ol(Cat. No.:CAS No. 1989671-58-0)

3-Iodo-1,8-naphthyridin-4-ol

Cat. No.: B2415231
CAS No.: 1989671-58-0
M. Wt: 272.045
InChI Key: OSLWRUIYHVTXQJ-UHFFFAOYSA-N
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Description

3-Iodo-1,8-naphthyridin-4-ol is a versatile chemical scaffold based on the 1,8-naphthyridine core, a privileged structure in medicinal chemistry known for its wide spectrum of pharmacological activities . This compound is primarily valued as a sophisticated synthetic intermediate or building block for further chemical exploration. The presence of the iodine atom at the 3-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to introduce complex carbon-based frameworks and create diverse libraries of novel derivatives for biological screening . The 1,8-naphthyridine scaffold is of significant interest in antimicrobial research. Derivatives of this heterocycle have demonstrated potent activity against multi-resistant bacterial strains . Some 1,8-naphthyridine compounds are known to function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . Furthermore, recent research highlights that certain 1,8-naphthyridine derivatives can act as antibiotic adjuvants, significantly enhancing the effectiveness of conventional fluoroquinolone antibiotics against resistant pathogens . Beyond antimicrobial applications, the 1,8-naphthyridine structure is a valuable ligand in coordination chemistry and materials science. It can form complexes with various metals (e.g., ruthenium), which have been investigated for their photochemical and redox properties, with applications in catalysis and sensor development . This product, this compound, is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis exclusively and is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2O B2415231 3-Iodo-1,8-naphthyridin-4-ol CAS No. 1989671-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLWRUIYHVTXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C(C2=O)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Iodo 1,8 Naphthyridin 4 Ol

Reactivity of the Iodo Group at C3 Position

The carbon-iodine bond at the C3 position is the most labile site for substitution reactions. The electron-withdrawing nature of the naphthyridine ring system further activates the iodo group, making it a good leaving group in various transformations.

While direct nucleophilic aromatic substitution (SNAr) on iodo-aza-heterocycles can be challenging, the reactivity can be enhanced by the electronic properties of the ring system. For naphthalimides, a related bicyclic system, the heterocyclic ring was traditionally considered resistant to nucleophilic attack, though exceptions now exist. wisconsin.edu In the case of 3-iodo-1,8-naphthyridin-4-ol, the presence of the electron-donating hydroxyl group (in its phenolate (B1203915) form under basic conditions) may modulate the electrophilicity of the C3 position. However, direct displacement of the iodo group by strong nucleophiles remains a plausible, though less common, transformation pathway compared to metal-catalyzed processes.

The iodo-substituent at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent reaction in this class, involving the coupling of the iodo compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to synthesize biaryl compounds and other conjugated systems. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org Given the high reactivity of iodoarenes in this process (reactivity order: I > OTf > Br > Cl), this compound is expected to be an excellent substrate for these transformations. libretexts.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactants Catalyst System Product Type
Suzuki-Miyaura Aryl/heteroaryl boronic acid Pd(0) catalyst, Base 3-Aryl/heteroaryl-1,8-naphthyridin-4-ol
Heck Alkene Pd(0) catalyst, Base 3-Alkenyl-1,8-naphthyridin-4-ol
Sonogashira Terminal alkyne Pd(0) catalyst, Cu(I) co-catalyst, Base 3-Alkynyl-1,8-naphthyridin-4-ol
Buchwald-Hartwig Amine Pd(0) catalyst, Ligand, Base 3-Amino-1,8-naphthyridin-4-ol
Stille Organostannane Pd(0) catalyst 3-Aryl/alkenyl-1,8-naphthyridin-4-ol

This table represents potential transformations based on the known reactivity of aryl iodides.

Transformations Involving the Hydroxyl Group at C4 Position

The hydroxyl group at the C4 position, as part of an enol-like system, exhibits its own distinct reactivity, primarily involving reactions at the oxygen atom and its participation in tautomeric equilibrium.

The hydroxyl group of this compound can be functionalized through O-alkylation and O-acylation reactions. In the presence of a base to deprotonate the hydroxyl group, the resulting naphthyridin-4-olate anion acts as a potent nucleophile. This anion can then react with various electrophiles like alkyl halides or acyl chlorides to form the corresponding ethers and esters, respectively.

A significant challenge in the alkylation of such ambident nucleophiles is the potential for competing N-alkylation at the N1 position of the naphthyridine ring. nih.gov The reaction conditions, including the choice of solvent, base, and alkylating agent, can influence the regioselectivity (N- vs. O-alkylation). nih.gov For instance, in related pyrimidinone systems, direct chemoselective O-alkylation has been achieved under specific conditions. nih.gov

Hydroxylated aza-heterocycles like this compound exist in a tautomeric equilibrium with their keto counterparts. In this case, the molecule can interconvert between the enol form (this compound) and the keto form (3-iodo-1,8-naphthyridin-4(1H)-one).

This phenomenon is known as keto-enol tautomerism, where constitutional isomers rapidly interconvert. orgoreview.com For most simple ketones and aldehydes, the equilibrium lies heavily towards the more stable keto form, primarily because the carbon-oxygen double bond (C=O) is thermodynamically stronger than a carbon-carbon double bond (C=C). orgoreview.commasterorganicchemistry.com However, in systems like 1,8-naphthyridin-4-one, the enol form can be significantly stabilized by factors such as conjugation with the aromatic system. masterorganicchemistry.com The presence of an intramolecular hydrogen bond between the C4-hydroxyl group and the N8 atom could also stabilize the enol tautomer. organicchemistrytutor.com The position of this equilibrium has significant implications for the molecule's reactivity, as the keto and enol forms have different nucleophilic and electrophilic sites.

Figure 1: Keto-Enol Tautomerism of this compound

graph LR
    A[this compound 
 (Enol Form)] -- Tautomerization --> B[3-Iodo-1,8-naphthyridin-4(1H)-one 
 (Keto Form)];
    B -- Tautomerization --> A;

Reactivity of the 1,8-Naphthyridine (B1210474) Heterocyclic System

Conversely, electrophilic aromatic substitution on the 1,8-naphthyridine ring is generally difficult due to the deactivating effect of the nitrogen atoms. Reactions like nitration or halogenation typically require forcing conditions and may lead to a mixture of products or reaction at the nitrogen atom (N-oxidation). The 1,8-naphthyridine skeleton is a key component in many bioactive compounds and its synthesis is often achieved via methods like the Friedländer reaction, which involves the condensation of a 2-amino-pyridine derivative with a carbonyl compound containing an active methylene (B1212753) group. acs.orgrsc.org The flanking nitrogen atoms also allow 1,8-naphthyridine and its derivatives to act as effective binucleating ligands in coordination chemistry. wikipedia.org

Nucleophilic Attack on the Naphthyridine Ring System

The electron-deficient nature of the 1,8-naphthyridine ring system makes it susceptible to nucleophilic attack. The presence of the iodo group at the 3-position provides a potential site for nucleophilic aromatic substitution (SNAr). The iodine atom is a good leaving group, and its displacement by various nucleophiles can be a valuable method for introducing new functional groups.

The reactivity of the C-I bond towards nucleophilic substitution would be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, amines, and thiolates are expected to displace the iodide. The reaction likely proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine ring.

Furthermore, the pyridinone tautomer of this compound can undergo nucleophilic attack at the carbonyl carbon (C4), although this is generally less facile than substitution at the halogenated position.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

NucleophileExpected ProductReaction Type
Sodium methoxide (B1231860) (NaOCH₃)3-Methoxy-1,8-naphthyridin-4-olSNAr
Ammonia (NH₃)3-Amino-1,8-naphthyridin-4-olSNAr
Sodium hydrosulfide (B80085) (NaSH)3-Mercapto-1,8-naphthyridin-4-olSNAr

Ring-Opening and Rearrangement Reactions

The 1,8-naphthyridine ring system is generally stable under most conditions. However, under forcing conditions, such as strong acidic or basic media at elevated temperatures, ring-opening reactions can occur. The presence of the hydroxyl group and the iodo substituent can influence the stability of the heterocyclic rings.

For instance, treatment with a strong base could potentially lead to cleavage of the pyridinone ring. The specific products of such reactions are difficult to predict without experimental data and would depend on the exact reaction conditions.

Rearrangement reactions of the this compound skeleton are not commonly reported in the literature for this specific scaffold. However, photochemical rearrangements or metal-catalyzed isomerizations could potentially lead to the migration of substituents or changes in the ring structure, though these would be highly specialized reactions requiring specific catalysts or energy sources.

Due to the scarcity of direct research on the ring-opening and rearrangement reactions of this compound, a data table for this section is not provided, as it would be purely speculative. Further experimental investigation is required to elucidate the behavior of this compound under such transformative conditions.

Structure Activity Relationships Sar and Molecular Design for 3 Iodo 1,8 Naphthyridin 4 Ol Analogs

Conformational Analysis and Stereoelectronic Effects of 3-Iodo-1,8-naphthyridin-4-ol Derivatives

The 1,8-naphthyridine (B1210474) ring system is an aromatic, bicyclic heterocycle. In the case of this compound, it exists in tautomeric equilibrium with its more stable keto form, 3-Iodo-1,8-naphthyridin-4(1H)-one. The planarity of this ring system is crucial for its ability to intercalate with DNA or fit into the active sites of enzymes.

Role of the Iodo and Hydroxyl Functionalities in Biological Recognition

The functional groups at the C3 and C4 positions are critical pharmacophoric features that govern biological recognition.

Hydroxyl/Keto Functionality at C4: The 4-oxo group of the 1,8-naphthyridin-4(1H)-one tautomer is a key feature for the bioactivity of many derivatives, including the well-known antibacterial agent nalidixic acid. nih.gov This group's ability to form hydrogen bonds is essential for interaction with the active sites of enzymes like DNA gyrase and topoisomerase II. nih.govsapub.org In many docked structures of related compounds, this carbonyl group is shown to form critical hydrogen bonds with amino acid residues in the target protein. nih.gov

Iodo Functionality at C3: The iodine atom at the C3 position contributes to the molecule's properties in several ways:

Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Steric Bulk: It acts as a bulky substituent, which can either promote or hinder binding depending on the topology of the target's active site. This steric influence is a key consideration in QSAR studies. nih.gov

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms like oxygen or nitrogen in the binding pocket of a protein. This has emerged as an important interaction in modern drug design.

Elucidation of Pharmacophoric Requirements for 1,8-Naphthyridine Bioactivity

Based on extensive SAR studies of various 1,8-naphthyridine derivatives, a general pharmacophore model can be proposed. researchgate.netkoreamed.orgnih.gov For a derivative like this compound to exhibit bioactivity, particularly as an anticancer or antimicrobial agent, several structural features are considered essential:

The Planar Bicyclic Core: The 1,8-naphthyridine ring system is necessary for π-π stacking interactions with aromatic residues in proteins or for DNA intercalation. scite.ai

Hydrogen Bonding Group at C4: The keto-enol group at the C4 position is crucial for forming hydrogen bonds with the biological target. koreamed.orgkjpp.net

Substituent at N1: For many activities, including antibacterial action, an alkyl or aryl substituent at the N1 position is required. For instance, an ethyl group is present in nalidixic acid, while a 2-thiazolyl group is important for certain antitumor agents. nih.govnih.gov

Substituent at C7: Modifications at the C7 position, often with cyclic amines like piperazine (B1678402) or pyrrolidine, are known to significantly enhance potency, particularly in antibacterial and antitumor compounds. nih.gov

Carboxylic Acid or Carboxamide at C3: While the title compound has an iodo group, many highly active 1,8-naphthyridine derivatives feature a carboxylic acid or carboxamide at the C3 position. researchgate.netnih.govnih.gov This group can participate in additional hydrogen bonding or ionic interactions. The presence of the iodo group instead suggests a different binding mode or that it influences the electronic nature of the scaffold to optimize other interactions.

Computational Chemistry and Cheminformatics in SAR Investigations

Computational techniques are vital for understanding the SAR of 1,8-naphthyridine derivatives at a molecular level, providing insights that are difficult to obtain through experimental methods alone. sapub.orgresearchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. acs.orgtandfonline.com These studies can:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule. sapub.org

Calculate Electronic Properties: Analyze the distribution of electron density, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgtandfonline.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Model Reaction Mechanisms: DFT can be used to propose plausible reaction mechanisms for the synthesis of these derivatives. acs.org

A study on novel 1,8-naphthyridines used DFT calculations with the B3LYP/6-31G(d) basis set to correlate electronic properties like dipole moment and LUMO energy with cytotoxic activity. sapub.org Such calculations for this compound would help in understanding how the iodo and hydroxyl groups affect the electron distribution across the naphthyridine core, influencing its reactivity and interaction potential. sapub.orgtandfonline.com

QSAR is a computational method that correlates the chemical structure of a series of compounds with their biological activity. tandfonline.com For 1,8-naphthyridine derivatives, QSAR models have been developed to predict their activity as anticancer agents, adenosine (B11128) receptor antagonists, and photosystem II inhibitors. nih.govtandfonline.comkoreascience.kr

These models use various molecular descriptors:

Steric Descriptors: Such as van der Waals volume, which quantify the size and shape of substituents. tandfonline.com

Electronic Descriptors: Like the Hammett constant (σ) and field effect (F), which describe the electron-donating or -withdrawing properties of substituents. tandfonline.com

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological Descriptors: Molecular connectivity indices that describe the branching and complexity of the molecular structure. nih.gov

A typical QSAR study involves aligning a series of molecules and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. kjpp.nettandfonline.comsemanticscholar.org For instance, a 3D-QSAR study on 2-aryl-1,8-naphthyridin-4-ones generated predictive models (CoMFA and CoMSIA) that helped identify the key steric and electrostatic fields influencing cytotoxicity. koreascience.krsemanticscholar.org A similar QSAR model for this compound analogs could quantify the ideal properties for substituents at various positions to maximize a desired biological effect.

Table 1: Example of Descriptors Used in QSAR Models for 1,8-Naphthyridine Derivatives

Descriptor TypeExample DescriptorProperty MeasuredRelevance to SAR
Electronic Field (F)Electronic effect of a substituentModulates interaction with charged/polar residues in the target. tandfonline.com
Steric van der Waals Volume (Vw)Size of a substituentDetermines if the substituent fits within the binding pocket. tandfonline.com
Hydrogen Bonding HD (Hydrogen Bond Donor)Ability to donate a hydrogen bondCritical for specific interactions with the receptor. tandfonline.com
Topological Molecular Connectivity IndexBranching and structureRelates molecular shape and flexibility to activity. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is followed by molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex over time. acs.orgresearchgate.net These methods have been extensively applied to 1,8-naphthyridine derivatives to predict their interactions with various biological targets.

Topoisomerase II (Topo IIα and IIβ): Many 1,8-naphthyridine-based anticancer agents function by inhibiting Topo II. insilico.eu Docking studies can reveal how the planar naphthyridine ring intercalates into the DNA-enzyme complex and how substituents form hydrogen bonds or van der Waals interactions with key amino acid residues.

Kinase Inhibition: 1,8-naphthyridines have been investigated as inhibitors of various protein kinases. nih.govresearchgate.net Docking simulations can predict binding to the ATP-binding pocket of kinases, identifying key interactions with hinge region residues. nih.gov

Human Serotonin Transporter (hSERT): MD simulations have been used to show that certain naphthyridine derivatives can bind to the active site of hSERT, suggesting their potential as antidepressants. acs.org The simulations confirmed that the compounds remained stable within the active site without disrupting the protein's secondary structure. acs.org

Bacterial Enzymes (e.g., PBP6, Mtb MurB): For antimicrobial applications, docking studies can predict the binding of 1,8-naphthyridine analogs to essential bacterial enzymes. For example, docking against M. tuberculosis (Mtb) targets like InhA (enoyl-ACP reductase) has been used to guide the synthesis of new anti-mycobacterial agents. rsc.org

Table 2: Predicted Interactions of 1,8-Naphthyridine Scaffolds with Various Biological Targets via Molecular Docking

Target ProteinOrganism/DiseasePredicted Key InteractionsReference
Human Topoisomerase IIβ CancerDNA intercalation, hydrogen bonding with DNA bases and amino acid residues. insilico.eu
Kinase (FGFR) CancerHydrogen bonds with hinge region residues (e.g., Met524), interactions with the DFG motif (e.g., Asp630). nih.gov
Human Serotonin Transporter (hSERT) DepressionStable binding within the active site, maintaining protein secondary structure. acs.org
Enoyl-ACP reductase (InhA) TuberculosisHydrogen bonding and hydrophobic interactions within the active site. rsc.org
Adenosine Receptor (A2A) Parkinson's DiseaseInteractions with key residues in the binding pocket, comparable to known ligands. nih.gov

By employing these computational tools, researchers can build robust SAR models for this compound analogs. This allows for the rational design of new compounds with optimized substituents to enhance potency and selectivity for a specific biological target, accelerating the drug discovery process.

Pharmacophore Generation and Virtual Screening

The development of analogs of this compound is significantly guided by computational techniques, particularly pharmacophore generation and virtual screening. These in silico methods accelerate the discovery of novel and potent compounds by identifying key molecular features essential for biological activity and screening vast virtual libraries for molecules that possess these features.

Pharmacophore models for the 1,8-naphthyridin-4-one scaffold are typically generated based on the structures of known active ligands or the active site of a specific biological target. These models represent the spatial arrangement of essential features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, a hybrid pharmacophore approach has been explored by merging the 1,8-naphthyridine core with other pharmacophoric fragments, like β-lactams and secondary amines, to create novel chemical entities with enhanced biological profiles. colab.ws

Once a pharmacophore model is established, it is used as a 3D query in virtual screening campaigns to filter large compound databases. This process identifies molecules that match the pharmacophoric features, which are then prioritized for synthesis and biological evaluation. A notable example involved a high-throughput virtual screen of the 13.5 million compound ChemNavigator database to discover inhibitors of the Met Tyrosine Kinase. This screen aimed to find compounds that could bind to the ATP binding site and stabilize the inactive conformation of the kinase domain, with the 1,8-naphthyridine-4-one fragment being a key structural motif. acs.org The screening successfully identified three active compounds with micromolar IC50 values. acs.org

Inverse virtual screening has also been employed for the 1,8-naphthyridin-4(1H)-one scaffold. researchgate.netresearchgate.net In this approach, a molecule with a known or desired scaffold is screened against a library of biological targets to identify potential proteins to which it might bind. researchgate.netresearchgate.net This method helps in identifying new potential therapeutic applications for existing chemical scaffolds. researchgate.netresearchgate.net A computational study involving 43 synthetically accessible small molecules with the 1,8-naphthyridin-4(1H)-one core was conducted against 31 cancer-related proteins, revealing 16 proteins that displayed effective interactions. researchgate.net

The insights gained from these computational studies are crucial for guiding the rational design of new analogs. For example, molecular modeling studies on 1,8-naphthyridine derivatives targeting adenosine receptors helped to explain the observed differences in affinity between bovine and human A1 receptors, attributing it to minor structural differences in the active sites. acs.org

The results from virtual screening campaigns often yield a set of "hit" compounds that are then subjected to further experimental validation. The table below presents data for a series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives that were identified and evaluated for their binding affinity to cannabinoid receptors (CB₁ and CB₂), showcasing the potential to discover receptor-selective compounds. nih.gov

Table 1: Binding Affinity of 1,8-Naphthyridin-4(1H)-on-3-carboxamide Derivatives at Cannabinoid Receptors

Compound R R' CB₁ Ki (nM) CB₂ Ki (nM) CB₁/CB₂ Selectivity Ratio
3g n-pentyl 4-F-phenyl >10000 480 >20.8
3h n-pentyl 4-Cl-phenyl >10000 350 >28.5
3i n-pentyl 4-Br-phenyl >10000 450 >22.2
4a 2-phenylethyl adamant-1-yl 1200 44 27.2
5a 2-(4-Cl-phenyl)ethyl adamant-1-yl 1000 10 100
6a 2-(4-Br-phenyl)ethyl adamant-1-yl 130 5.5 23.6
7a 2-(4-I-phenyl)ethyl adamant-1-yl 120 8.0 15.0
8a 2-cyclohexylethyl adamant-1-yl 1500 30 50.0
18 n-pentyl 1-naphthyl >10000 490 >20.4

Data sourced from Bioorganic & Medicinal Chemistry, 2004. nih.gov

Another application of computational modeling is in the development of Quantitative Structure-Activity Relationship (QSAR) models. For a series of 1,8-naphthyridin-4-ones acting as photosystem II inhibitors, a QSAR model was developed that explained approximately 87% of the variance in their inhibitory activity. nih.gov The model indicated that the position, size, and polarity of the substituents were the primary factors influencing their potency. nih.gov

The table below summarizes the key aspects of pharmacophore generation and virtual screening as applied to the 1,8-naphthyridin-4-one scaffold.

Table 2: Overview of Computational Studies on 1,8-Naphthyridin-4-one Analogs

Study Type Scaffold/Derivative Target/Application Key Findings Reference
Inverse Virtual Screening 1,8-Naphthyridin-4(1H)-one Cancer-related proteins Identified 16 potential protein targets for the scaffold. researchgate.net
High-Throughput Virtual Screening 1,8-Naphthyridine-4-one fragment Met Tyrosine Kinase Identified 3 active compounds with micromolar IC50 values. acs.org
Molecular Modeling 1,8-Naphthyridine derivatives Adenosine A1 Receptors Explained differential binding affinity between bovine and human receptors. acs.org
QSAR 1,8-Naphthyridin-4-ones Photosystem II Substituent position, size, and polarity are key for activity. nih.gov

These computational approaches are indispensable in modern drug discovery, enabling a more focused and efficient exploration of the chemical space around the this compound core structure to design analogs with improved potency and selectivity.

Mechanistic Insights into Biological Activities of 3 Iodo 1,8 Naphthyridin 4 Ol and Its Bioactive Analogs

Antimicrobial Mechanisms of Action

Antibacterial Activity (e.g., against multi-resistant strains)

While some 1,8-naphthyridine (B1210474) derivatives exhibit direct antibacterial properties, a key area of interest is their ability to potentiate the effects of existing antibiotics against multi-resistant bacterial strains. nih.govnih.gov For instance, certain 1,8-naphthyridine derivatives, when used in combination with fluoroquinolones like norfloxacin, ofloxacin (B1677185), and lomefloxacin (B1199960), have been shown to significantly reduce the minimum inhibitory concentrations (MICs) of these antibiotics against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govnih.gov

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives, including the foundational compound nalidixic acid, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these topoisomerases, the compounds effectively block bacterial DNA synthesis, leading to bacterial cell death. mdpi.commdpi.com The structural similarity between 1,8-naphthyridine derivatives and fluoroquinolones, which also target DNA gyrase, is believed to be a key factor in their synergistic effects. nih.gov In silico studies have supported the notion that these derivatives can bind to and inhibit DNA gyrase. nih.gov

Table 1: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives

Compound/AnalogTarget Organism(s)Key Findings
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli, P. aeruginosa, S. aureus (multi-resistant)No clinically relevant direct antibacterial activity (MIC ≥ 1.024 µg/mL), but potentiates the activity of fluoroquinolones. nih.govmdpi.com
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli, P. aeruginosa, S. aureus (multi-resistant)No clinically relevant direct antibacterial activity (MIC ≥ 1.024 µg/mL), but potentiates the activity of fluoroquinolones. nih.govmdpi.com
Nalidixic acidGram-negative bacteriaInhibits the A subunit of bacterial DNA gyrase, blocking DNA replication. mdpi.comnih.gov
EnoxacinGram-positive and Gram-negative bacteriaBlocks bacterial DNA replication by binding to DNA gyrase. nih.gov
GemifloxacinS. aureus, S. pyogenes, H. influenzae, K. pneumoniae, etc.Inhibits DNA replication by binding to DNA gyrase and topoisomerase IV. nih.gov
7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid (Trovafloxacin)Various bacteriaInhibitor of topoisomerase IV and DNA synthesis. mdpi.com

Antifungal Activity

Certain analogs of 3-Iodo-1,8-naphthyridin-4-ol have also demonstrated notable antifungal properties. For example, hydrazono and azo derivatives of 1,8-naphthyridine have shown activity against Aspergillus niger and Candida albicans. nih.gov The presence of a 4-chlorophenyl ring on associated pyrazolinone and pyrazole (B372694) nuclei was found to be important for this activity. nih.gov

Furthermore, a series of pyrazolo[3,4-b] nih.govdntb.gov.uanaphthyridin-5-amines exhibited antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov The activity against C. albicans was particularly prominent, with compounds bearing a 4-p-tolyl substituent on the naphthyridine skeleton showing the highest potency. nih.gov This suggests that structural modifications can be tailored to enhance antifungal efficacy. Other derivatives, such as those containing a 1,2,4-triazole, 1,3,4-thiadiazole, or 1,3,4-oxadiazole (B1194373) moiety, have also displayed good antibacterial and antifungal activity. researchgate.net

Table 2: Antifungal Activity of Selected 1,8-Naphthyridine Derivatives

Compound/AnalogTarget Organism(s)Key Findings
Hydrazono and azo derivatives of 1,8-naphthyridineAspergillus niger, Candida albicansActive against tested fungal strains, comparable to griseofulvin. nih.gov
Pyrazolo[3,4-b] nih.govdntb.gov.uanaphthyridin-5-aminesCandida albicans, Cryptococcus neoformansShowed varying degrees of activity, with some compounds exhibiting significant inhibition. nih.gov
2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazole derivativesAspergillus niger, Candida metapsilosis4-hydroxy and 4-fluoro derivatives were most active. nih.gov

Antibiotic Modulating Effects (Synergism with Fluoroquinolones)

A significant aspect of the biological profile of 1,8-naphthyridine derivatives is their ability to act as antibiotic modulators, particularly in synergy with fluoroquinolones. nih.govnih.gov Studies have demonstrated that subinhibitory concentrations of compounds like 7-acetamido-1,8-naphthyridin-4(1H)-one can significantly reduce the MICs of norfloxacin, ofloxacin, and lomefloxacin against multi-resistant bacterial strains. nih.govnih.gov For instance, in the presence of this naphthyridine derivative, the MIC of ofloxacin against E. coli was reduced from 32 to 4 µg/mL, and that of lomefloxacin from 16 to 2 µg/mL. nih.gov

This synergistic effect is attributed to the similar mechanisms of action, with both classes of compounds targeting bacterial topoisomerases. nih.gov It is hypothesized that the 1,8-naphthyridine derivatives may inhibit bacterial resistance mechanisms, such as efflux pumps, which are known to contribute to fluoroquinolone resistance. researchgate.net By inhibiting these pumps, the derivatives would increase the intracellular concentration of the fluoroquinolone, thereby enhancing its antibacterial effect. This potentiation of antibiotic activity makes these compounds promising candidates for the development of adjuvant therapies to combat multidrug-resistant infections. nih.govnih.gov

Anticancer Modalities and Cellular Targets

In addition to their antimicrobial properties, 1,8-naphthyridine derivatives have emerged as a promising class of anticancer agents. nih.govnih.gov Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.

Inhibition of DNA Replication and Repair (e.g., Topoisomerase I/II Inhibition, DNA Intercalation, DNA Stabilizing Activity)

A primary anticancer mechanism of many 1,8-naphthyridine derivatives is the targeting of DNA and associated enzymes. nih.govacs.org Similar to their antibacterial action, some of these compounds are potent inhibitors of human topoisomerases I and II. nih.govacs.org These enzymes are vital for relieving torsional stress in DNA during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death. acs.org For example, vosaroxin, a naphthyridine derivative, is a known topoisomerase II inhibitor with clinical activity. nih.gov

Furthermore, the planar structure of the 1,8-naphthyridine ring system allows these molecules to act as DNA intercalating agents. frontiersin.org By inserting themselves between the base pairs of the DNA double helix, they can distort the DNA structure, interfering with the binding of proteins involved in replication and transcription. frontiersin.org

Another important mechanism is the stabilization of G-quadruplex DNA structures. acs.org G-quadruplexes are four-stranded DNA structures found in telomeres and promoter regions of several oncogenes. Small molecules that can bind to and stabilize these structures can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular immortality, and can also modulate gene expression. acs.org Bisquinolinium and bispyridinium derivatives of 1,8-naphthyridine have been shown to be potent and selective G-quadruplex stabilizing agents, demonstrating a significant increase in the melting temperature of G-quadruplex DNA compared to duplex DNA. acs.org

Cell Cycle Regulation and Apoptosis Induction

The disruption of DNA integrity and replication by 1,8-naphthyridine derivatives ultimately leads to the activation of cell cycle checkpoints and the induction of apoptosis (programmed cell death). Some naphthyridine derivatives have been shown to cause mitotic cell arrest, disrupting the normal function of microtubules, which are essential for cell division. nih.gov

Studies on various cancer cell lines have demonstrated that treatment with 1,8-naphthyridine derivatives can lead to cell cycle arrest at different phases, preventing cancer cells from progressing through the cell division cycle. nih.gov This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis is a key goal of many cancer therapies, as it leads to the controlled elimination of cancer cells. Several 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and shown to exhibit significant cytotoxicity against various cancer cell lines, including breast, oral, and colon cancer. nih.gov

Inhibition of Kinase Activity (e.g., EGFR, Protein Kinases, DYRK1A, GSK-3β)

The 1,8-naphthyridine nucleus is a recognized pharmacophore for kinase inhibition, a critical mechanism in cancer therapy and the treatment of other diseases. researchgate.netresearchgate.net Derivatives of this scaffold have shown inhibitory activity against several kinases.

Epidermal Growth Factor Receptor (EGFR) and Protein Kinases: The 1,8-naphthyridine structure is a key component in the design of inhibitors targeting protein kinases, including EGFR. researchgate.netresearchgate.net Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target. The planar nature of the naphthyridine ring allows it to fit into the ATP-binding pocket of the kinase domain, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): DYRK1A is implicated in neurodegenerative diseases such as Alzheimer's and Down syndrome. While specific data on this compound is not available, other naphthyridine derivatives have been explored as DYRK1A inhibitors. The mechanism of inhibition typically involves competitive binding at the ATP-binding site of the enzyme.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is another kinase involved in various cellular processes, and its dysregulation is linked to several pathologies, including neurodegenerative diseases and diabetes. The 1,8-naphthyridine scaffold has been identified as a potential framework for the development of GSK-3β inhibitors.

Kinase TargetTherapeutic RelevancePotential Role of 1,8-Naphthyridine Analogs
EGFRCancerCompetitive inhibition of ATP binding
Protein KinasesCancer, InflammationBroad-spectrum or selective kinase inhibition
DYRK1AAlzheimer's Disease, Down SyndromeATP-competitive inhibition
GSK-3βAlzheimer's Disease, Bipolar Disorder, DiabetesInhibition of enzyme activity

Angiogenesis and Ras Pathway Modulation

While direct evidence for this compound is not available, the broader class of 1,8-naphthyridine derivatives has been associated with anticancer activities that may involve the modulation of angiogenesis and the Ras pathway. The Ras pathway is a critical signaling cascade that, when mutated, can lead to uncontrolled cell growth. Kinase inhibitors with a 1,8-naphthyridine core can indirectly affect the Ras pathway by targeting downstream effectors. Similarly, by inhibiting kinases involved in pro-angiogenic signaling, these compounds could potentially inhibit the formation of new blood vessels that supply tumors.

Anti-inflammatory and Analgesic Potential

Derivatives of 1,8-naphthyridine have demonstrated significant anti-inflammatory and analgesic properties. researchgate.netresearchgate.netnih.gov The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some 1,8-naphthyridine carboxamide derivatives have been shown to modulate the secretion of cytokines and chemokines by dendritic cells. nih.gov The analgesic activity may be linked to the modulation of central and peripheral pain pathways. A study on substituted 5-amino researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netunivpancasila.ac.idnaphthyridine-6-carboxamides revealed potent anti-inflammatory and analgesic effects. nih.gov

Antiviral Mechanisms (e.g., Anti-HIV, Anti-Ebola Virus Pharmacophores)

The 1,8-naphthyridine scaffold is a known pharmacophore for antiviral agents, particularly against HIV. researchgate.netresearchgate.net For instance, derivatives of 1,8-naphthyridine-3-carboxamide have been investigated as HIV-1 integrase inhibitors. researchgate.net HIV integrase is a crucial enzyme for the replication of the virus, and its inhibition prevents the integration of the viral DNA into the host genome. The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore, structurally related to the 1,8-naphthyridine core, has been identified in potent HIV-1 integrase inhibitors. nih.gov While no specific anti-Ebola activity for this compound has been reported, the general antiviral potential of the naphthyridine class suggests that it could be a scaffold for the development of inhibitors against a range of viruses.

VirusTargetMechanism of Action
HIV-1IntegraseInhibition of strand transfer

Neurological and Central Nervous System Activities (e.g., Depression, Alzheimer's Disease, Adenosine (B11128) Receptor Agonism, β3 Antagonism, Anticonvulsant Effects, Antidepressant Potential)

The 1,8-naphthyridine framework has been explored for its potential in treating a variety of neurological and central nervous system disorders. researchgate.netresearchgate.net

Depression and Alzheimer's Disease: The potential of 1,8-naphthyridine derivatives in treating depression and Alzheimer's disease is an active area of research. researchgate.netresearchgate.net The antidepressant potential of some derivatives may be linked to their interaction with neurotransmitter systems. acs.org In the context of Alzheimer's disease, the inhibition of kinases like DYRK1A and GSK-3β, as mentioned earlier, is a key strategy. nih.gov

Adenosine Receptor Agonism: Certain 1,8-naphthyridin-4-one derivatives have been identified as ligands for A2A adenosine receptors, showing interesting affinity and selectivity. nih.govgoogle.com A2A adenosine receptor antagonists are being investigated for the treatment of Parkinson's disease and other neurological conditions.

β-Adrenergic Receptor Antagonism: Some 1,8-naphthyridine derivatives have been characterized as β-receptor antagonists, with a potential for higher affinity for β1-adrenergic receptors. nih.gov Beta-blockers are widely used to treat cardiovascular conditions and can also have effects on the central nervous system.

Anticonvulsant Effects: The 1,6-naphthyridine (B1220473) scaffold, a close isomer of 1,8-naphthyridine, has been associated with anticonvulsant activity. google.com.na This suggests that the broader naphthyridine class may have potential in the treatment of epilepsy and other seizure disorders.

Investigation of Other Pharmacological Activities

The versatility of the 1,8-naphthyridine scaffold is further highlighted by its reported activity in a range of other pharmacological areas. researchgate.netresearchgate.net

Antihypertensive, Antimalarial, Antioxidant, and Antiallergic Activities: Reviews of 1,8-naphthyridine derivatives have noted their potential as antihypertensive, antimalarial, antioxidant, and antiallergic agents. researchgate.netresearchgate.net The mechanisms underlying these activities are diverse and depend on the specific substitutions on the naphthyridine ring.

Gastric Antisecretory, Anti-osteoporotic, and Platelet Aggregation Inhibition: The pharmacological profile of 1,8-naphthyridines also extends to gastric antisecretory effects, potential for treating osteoporosis, and inhibition of platelet aggregation. researchgate.netresearchgate.net

Leishmanicidal, Antitubercular, and Bronchodilator Activities: The broad biological activity of this class of compounds is underscored by reports of leishmanicidal, antitubercular, and bronchodilator effects in various derivatives.

Emerging Research Frontiers and Future Perspectives for 3 Iodo 1,8 Naphthyridin 4 Ol Research

Rational Design of Next-Generation 3-Iodo-1,8-naphthyridin-4-ol Derivatives

The rational design of next-generation derivatives of this compound is a promising avenue for the discovery of novel compounds with tailored properties. The 1,8-naphthyridine (B1210474) core is a well-established pharmacophore in medicinal chemistry, known for its role in various therapeutic agents. wikipedia.orgnih.gov The design of new analogs can draw inspiration from existing 1,8-naphthyridine-based drugs to explore new biological activities.

Future design strategies could focus on several key areas:

Bioisosteric Replacement: The iodine atom can be replaced with other functional groups to modulate the compound's steric and electronic properties. For example, replacing iodine with smaller halogens like bromine or chlorine, or with cyano or alkynyl groups, could fine-tune biological activity.

Substitution at the N-1 Position: The nitrogen at the 1-position can be alkylated or arylated to create a library of N-substituted derivatives. This approach has been successfully used to develop potent cannabinoid receptor ligands from 1,8-naphthyridin-4(1H)-on-3-carboxamide scaffolds. nih.govuni.lu

Modification of the Hydroxyl Group: The hydroxyl group at the 4-position can be converted to ethers or esters to alter the compound's solubility and pharmacokinetic profile.

Molecular Hybridization: This technique involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. This approach has been effectively used to develop new anti-tubercular agents from 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of these new derivatives. These in silico techniques can predict the binding affinity of designed compounds to specific biological targets, thereby prioritizing the synthesis of the most promising candidates.

Advanced Synthetic Methodologies for Complex Analogs

The development of advanced synthetic methodologies is crucial for accessing complex analogs of this compound. While the synthesis of the parent compound can likely be achieved through established methods for constructing the 1,8-naphthyridine ring system, the creation of diverse libraries of derivatives will require more sophisticated approaches.

Key synthetic strategies that could be explored include:

Modern Iterations of the Friedländer Annulation: The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for preparing quinolines and naphthyridines. acs.org Research into more sustainable and efficient versions of this reaction, such as using water as a solvent and biocompatible catalysts, could be applied to the gram-scale synthesis of 1,8-naphthyridine precursors. acs.org

Transition-Metal-Catalyzed Cross-Coupling Reactions: The iodine atom at the 3-position is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents at this position with a high degree of control and efficiency.

C-H Activation/Functionalization: Direct C-H activation is an emerging strategy for the functionalization of heterocyclic cores. Developing methods to selectively activate and functionalize the C-H bonds of the 1,8-naphthyridine scaffold would provide a more atom-economical and streamlined approach to synthesizing complex analogs.

Photoredox Catalysis: This approach uses light to drive chemical reactions and could enable novel transformations of the this compound core that are not accessible through traditional thermal methods.

A study on the synthesis of 4-hydroxy- nih.govacs.orgnaphthyridine-3-carbonitriles involved the condensation of substituted 2-amino pyridines with 2-cyano-3-ethoxy-acrylic acid ethyl ester in a high-boiling solvent. researchgate.net This highlights a potential route to the core structure, which could then be iodinated. The use of iodine as a catalyst in the synthesis of other naphthyridine derivatives has also been reported, suggesting its potential role in facilitating the formation of the ring system. researchgate.net

Synthetic ApproachPotential Application to this compound
Modified Friedländer AnnulationSynthesis of the core 1,8-naphthyridin-4-ol (B1297894) scaffold
Transition-Metal-Catalyzed Cross-CouplingFunctionalization at the 3-position via the iodo group
C-H Activation/FunctionalizationDirect introduction of substituents on the naphthyridine ring
Photoredox CatalysisNovel transformations and functionalizations

Deeper Mechanistic Elucidation of Biological Actions

While the 1,8-naphthyridine scaffold is present in numerous biologically active compounds, the specific mechanisms of action of this compound are yet to be explored. Future research should focus on elucidating the molecular targets and pathways through which this compound and its derivatives exert their biological effects.

The known biological activities of other 1,8-naphthyridine derivatives can provide a starting point for these investigations. For example, some 1,8-naphthyridine-based antibacterial agents, such as nalidixic acid, function by inhibiting bacterial DNA gyrase. mdpi.com It would be pertinent to investigate whether this compound or its analogs exhibit similar activity. Studies have shown that some 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against multi-resistant bacterial strains, possibly through interactions with bacterial topoisomerase. nih.gov

Furthermore, the structural similarity of the 1,8-naphthyridin-4-one core to scaffolds found in cannabinoid receptor ligands suggests that this class of compounds could be explored for their potential to modulate the endocannabinoid system. nih.govuni.lu

Future mechanistic studies should employ a combination of in vitro and in vivo models, along with techniques such as:

Enzyme inhibition assays to identify specific molecular targets.

Gene expression profiling to understand the broader cellular response to the compound.

Structural biology techniques , such as X-ray crystallography and cryo-electron microscopy, to determine the binding mode of the compound to its target.

In vivo animal models of disease to evaluate the therapeutic potential and in vivo mechanism of action.

Exploration of Non-Biological Applications (e.g., Materials Science, Supramolecular Chemistry, Organic Light-Emitting Diodes)

The unique electronic and structural properties of the 1,8-naphthyridine scaffold suggest that this compound and its derivatives could have significant potential in various non-biological applications.

Materials Science and Organic Light-Emitting Diodes (OLEDs): The 1,8-naphthyridine core is an electron-deficient system, which makes it an attractive building block for n-type (electron-transporting) materials in organic electronics. Several studies have demonstrated the use of 1,8-naphthyridine derivatives as emitters and electron-transport materials in OLEDs. rsc.orgrsc.orgresearchgate.net These materials have shown high fluorescence quantum yields and good thermal stability. rsc.orgrsc.org The introduction of an iodine atom could further modify the electronic properties through the heavy-atom effect, potentially promoting intersystem crossing and enabling applications in phosphorescent OLEDs (PhOLEDs) or as a host material for phosphorescent dopants. The hydroxyl group offers a site for further functionalization to fine-tune the material's properties, such as solubility and film-forming ability. Recent research has highlighted the importance of molecular orientation in enhancing the efficiency of naphthyridine-based OLEDs. acs.org

Property of 1,8-Naphthyridine DerivativesRelevance to OLEDs
High Fluorescence Quantum YieldsPotential for efficient light emission rsc.orgrsc.org
Good Thermal StabilityImportant for device longevity and performance rsc.orgrsc.org
Electron-Deficient NatureSuitable for use as n-type materials rsc.org
Tunable Electronic PropertiesCan be modified through chemical synthesis to achieve desired emission colors rsc.org

Supramolecular Chemistry: The two nitrogen atoms in the 1,8-naphthyridine ring are positioned to act as a bidentate ligand, making the scaffold an excellent building block for supramolecular chemistry. wikipedia.org It can coordinate with metal ions to form a variety of coordination complexes and metal-organic frameworks (MOFs). The iodo and hydroxyl substituents on this compound could participate in halogen and hydrogen bonding, respectively, providing additional directional interactions for the self-assembly of complex supramolecular architectures. These structures could have applications in catalysis, sensing, and gas storage. The use of naphthyridine-based ligands in catalysis and as molecular receptors is an active area of research. researchgate.net

The exploration of these non-biological applications represents a significant opportunity to expand the utility of the this compound scaffold beyond its potential in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-1,8-naphthyridin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The iodination of 7-methyl-1,8-naphthyridin-4(1H)-one using iodine (I₂), potassium carbonate (K₂CO₃), and dimethylformamide (Me₂NCHO) in aqueous conditions achieves an 82% yield . Key variables include stoichiometric control of I₂ (1.2–1.5 eq), temperature (80–100°C), and reaction time (8–12 hours). For purification, recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Competing side reactions, such as over-iodination or oxidation, can be mitigated by inert atmospheres (N₂/Ar) and controlled reagent addition.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Diagnostic peaks include the aromatic proton at δ ~8.5–9.2 ppm (C2-H), the hydroxyl (-OH) proton at δ ~5.8–6.0 ppm (exchangeable with D₂O), and methyl/methylene groups (e.g., δ ~2.5–3.0 ppm for CH₃) .
  • IR Spectroscopy : Key stretches include ν(OH) at ~3200–3400 cm⁻¹ and ν(C=N/C=C) at ~1550–1600 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 316 for C₉H₆IN₂O) and fragment patterns (e.g., loss of HI or CO) confirm molecular weight and substitution .

Advanced Research Questions

Q. How can regioselective N-alkylation of this compound be achieved, and what factors influence site specificity?

  • Methodological Answer : N-Alkylation (e.g., ethylation) is achieved using alkyl halides (e.g., ethyl iodide) with K₂CO₃ as a base in dimethylformamide (DMF) at 60–80°C, yielding >80% of the N1-alkylated product . Regioselectivity is governed by steric and electronic effects: the N1 position is more nucleophilic due to reduced steric hindrance compared to N7. Computational studies (DFT) can predict charge distribution, guiding solvent selection (polar aprotic solvents enhance N1 reactivity). Competing O-alkylation is negligible under these conditions.

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Conflicting NMR/IR data often arise from tautomerism (e.g., keto-enol equilibria) or polymorphism. Strategies include:
  • Variable Temperature (VT) NMR : Identifies dynamic equilibria by observing signal splitting at low temperatures .
  • X-ray Crystallography : Resolves absolute configuration and confirms substituent positions .
  • Hyphenated Techniques : LC-MS or GC-MS coupled with NMR (e.g., LC-NMR) isolates intermediates or byproducts .

Q. How do computational methods predict the reactivity and drug-likeness of this compound analogues?

  • Methodological Answer :
  • In Silico Tools : Use SwissADME or Molinspiration to calculate logP, topological polar surface area (TPSA), and Lipinski’s rule compliance. For example, TPSA <70 Ų and logP <5 enhance bioavailability .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases or bacterial enzymes) .
  • ADMET Prediction : Tools like pkCSM assess toxicity (hepatotoxicity, Ames test) and metabolic stability (CYP450 interactions) .

Experimental Design & Data Analysis

Q. How can researchers optimize iodination efficiency while minimizing side reactions?

  • Methodological Answer : A factorial design (DoE) approach evaluates variables:
FactorRangeOptimal Value
I₂ (eq)1.0–2.01.2
Temperature (°C)70–11090
SolventDMF/DMSODMF
Reaction Time (h)6–1410
Side reactions (e.g., di-iodination) are minimized by incremental I₂ addition and real-time monitoring via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

Q. What analytical workflows validate purity and stability of this compound under storage conditions?

  • Methodological Answer :
  • HPLC-PDA : A C18 column (5 µm, 4.6 × 150 mm) with isocratic elution (acetonitrile/0.1% formic acid) detects impurities (<0.5% area) .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor decomposition via LC-MS .
  • Stability Criteria : ≥95% purity retention under inert (N₂) storage at −20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.